molecular formula C11H18N2O3S B13936304 5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide

5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide

Cat. No.: B13936304
M. Wt: 258.34 g/mol
InChI Key: XGOZKVAHLIUNKU-UHFFFAOYSA-N
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Description

5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an amino group, a tert-butyl group, and a methoxy group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzenesulfonyl chloride and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and anti-inflammatory agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, making it effective as an antibiotic or anti-inflammatory agent.

Comparison with Similar Compounds

5-Amino-N-(tert-butyl)-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

    5-Amino-2-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.

    N-(tert-butyl)-2-methoxybenzenesulfonamide: Lacks the amino group, which may influence its biological activity.

    5-Amino-N-(tert-butyl)benzenesulfonamide:

The presence of the tert-butyl and methoxy groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-amino-N-tert-butyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,12H2,1-4H3

InChI Key

XGOZKVAHLIUNKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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